Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride
Overview
Description
“Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride” is a chemical compound with the CAS Number: 857361-90-1 . It has a molecular weight of 191.72 . The IUPAC name for this compound is N-methyl-1-(3-thienyl)-2-propanamine hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NS.ClH/c1-7(9-2)5-8-3-4-10-6-8;/h3-4,6-7,9H,5H2,1-2H3;1H . This indicates the presence of a thiophene group with an alkyl amine substituent at the 2-position .Physical And Chemical Properties Analysis
This compound has a melting point of 97-98 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including “Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Compounds with a thiophene nucleus, such as “Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride”, have been reported to possess anti-inflammatory properties .
Antimicrobial Properties
Thiophene derivatives have been found to exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.
Anticancer Properties
Thiophene derivatives have also been reported to exhibit anticancer properties . This suggests that “Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride” could potentially be used in cancer treatment.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride” could potentially be used in this field.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that “Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride” could potentially be used in the development of new organic semiconductors.
Safety And Hazards
properties
IUPAC Name |
N-methyl-1-thiophen-3-ylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS.ClH/c1-7(9-2)5-8-3-4-10-6-8;/h3-4,6-7,9H,5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLMVRYJRLEFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride | |
CAS RN |
857361-90-1 | |
Record name | methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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